3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL
Description
The exact mass of the compound 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-5-1-2-7(11)8(5)10-4-6/h3-4,7,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOCPAPHUOPWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676975 | |
| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379342-51-4 | |
| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: Properties and Synthetic Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. Among these, heterocyclic compounds, particularly those containing the pyridine nucleus, have historically formed the backbone of a significant portion of approved drugs. The fusion of a pyridine ring with other cyclic systems offers a rich three-dimensional architecture, enabling precise interactions with biological targets. 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a functionalized bicyclic heterocyclic compound that holds considerable promise as a versatile building block in medicinal chemistry. Its strategic placement of a bromine atom, a hydroxyl group, and a fused cyclopentane ring onto a pyridine core provides multiple points for chemical modification, making it an attractive intermediate for library synthesis and lead optimization. This guide provides a comprehensive overview of the known chemical properties, a logical synthetic approach, and the potential applications of this compound in drug discovery, grounded in established chemical principles and data from closely related analogues.
Molecular and Physicochemical Profile
A foundational understanding of a molecule's properties is critical for its application in synthesis and drug design. The key identifiers and physicochemical properties of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| CAS Number | 1379342-51-4 | [1] |
| Canonical SMILES | C1CC2=C(C1O)N=CC(=C2)Br | [1] |
| InChI | InChI=1S/C8H8BrNO/c9-6-3-5-1-2-7(11)8(5)10-4-6/h3-4,7,11H,1-2H2 | [3] |
| Predicted XlogP | 1.1 | [3] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely available in published literature, reflecting the compound's status as a specialized chemical intermediate. Researchers should expect this compound to be a solid at room temperature, with solubility in polar organic solvents like methanol, ethanol, and DMSO.
Synthesis and Mechanistic Considerations
-
Oxidation of the Benzylic Methylene Group: The key transformation is the selective oxidation of the C5 methylene group of the cyclopentane ring to a ketone.
-
Reduction of the Ketone: Subsequent reduction of the resulting ketone at the 7-position (re-numbered to 5 in the ketone intermediate) affords the target alcohol.
Step 1: Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
The oxidation of the CH₂ group adjacent to the pyridine ring is a critical step. Research on the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has demonstrated the efficacy of manganese-catalyzed oxidation in an aqueous medium.[4] This "green chemistry" approach is highly advantageous.
Experimental Protocol (Proposed):
-
To a solution of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent system (e.g., a mixture of an organic solvent and water), add a catalytic amount of a manganese salt (e.g., MnSO₄).
-
Slowly add an oxidizing agent, such as hydrogen peroxide or a peroxy acid, while maintaining the reaction temperature.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[5][]
Causality Behind Experimental Choices:
-
Manganese Catalysis: Manganese is an earth-abundant and relatively non-toxic metal, making it a sustainable choice for catalysis. It is effective in activating oxidants for the selective oxidation of C-H bonds.
-
Aqueous Medium: The use of water as a solvent aligns with the principles of green chemistry, reducing the reliance on volatile organic compounds.
Step 2: Reduction to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
The reduction of the ketone to the corresponding secondary alcohol is a standard and well-understood transformation in organic chemistry.
Experimental Protocol (Proposed):
-
Dissolve 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in a polar protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Allow the reaction to stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by recrystallization or column chromatography to obtain the final product.
Causality Behind Experimental Choices:
-
Sodium Borohydride: NaBH₄ is a mild and selective reducing agent that is well-suited for the reduction of ketones in the presence of other functional groups like the bromo-pyridine moiety. It is also relatively safe and easy to handle.
Caption: Proposed synthetic pathway for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
Reactivity and Potential for Derivatization
The chemical architecture of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol offers three primary sites for further chemical modification, making it a highly valuable scaffold for creating diverse chemical libraries.
Caption: Major sites of reactivity on the 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol scaffold.
-
The Bromine Atom (C3-position): The bromo substituent on the pyridine ring is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, including:
-
Aryl and Heteroaryl Groups: via Suzuki, Stille, or Negishi couplings. This is a powerful strategy for exploring structure-activity relationships (SAR) by introducing diverse aromatic systems.
-
Alkyl Groups: through Kumada or Sonogashira couplings (with terminal alkynes).
-
Amine and Alcohol Moieties: via Buchwald-Hartwig amination or etherification.
-
-
The Hydroxyl Group (C7-position): The secondary alcohol is amenable to a variety of transformations:
-
Esterification and Etherification: to introduce different functional groups and modulate physicochemical properties such as lipophilicity and metabolic stability.
-
Oxidation: back to the ketone, which can then be used for further reactions such as reductive amination to introduce nitrogen-containing substituents.
-
Substitution: The hydroxyl group can be converted into a leaving group for nucleophilic substitution reactions.
-
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can undergo:
-
N-alkylation: to introduce substituents on the nitrogen atom.
-
N-oxidation: to form the corresponding N-oxide, which can alter the electronic properties of the pyridine ring and provide a handle for further functionalization.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol itself is not extensively reported, the broader class of cyclopenta[b]pyridine derivatives has shown significant potential in various therapeutic areas. The structural features of this molecule suggest its utility as an intermediate in the synthesis of compounds targeting:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The cyclopenta[b]pyridine scaffold can serve as a bioisostere for other common hinge-binding motifs.
-
GPCR Modulators: The three-dimensional shape of this fused ring system is well-suited for interaction with the binding sites of G-protein coupled receptors.
-
Enzyme Inhibitors: The strategic placement of functional groups allows for the design of molecules that can interact with the active sites of various enzymes. For instance, derivatives of related chromeno[3,2-c]pyridines have been evaluated as monoamine oxidase (MAO) inhibitors.[7]
The value of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol lies in its potential as a versatile starting material for the rapid generation of compound libraries for high-throughput screening and lead optimization campaigns.
Safety and Handling
Based on available supplier safety data, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol should be handled with appropriate precautions in a laboratory setting.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
It is recommended to handle this compound in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Conclusion
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol represents a promising and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its fused heterocyclic structure, combined with strategically placed functional groups, provides a rich platform for chemical exploration. While detailed experimental data on this specific compound is emerging, a logical and efficient synthetic pathway can be devised based on established chemical principles. The true potential of this molecule will be realized as medicinal chemists and drug discovery scientists incorporate it into their synthetic programs to explore new areas of chemical space and develop the next generation of innovative medicines.
References
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 2022. Available from: [Link]
- WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.
-
Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry, 2025. Available from: [Link]
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3-bromo-5h,6h,7h-cyclopenta[b]pyridin-7-ol. PubChem. Available from: [Link]
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Synthesis of Cyclopenta[c]quinolines by Palladium-Catalyzed Cyclization of 3-Bromoindoles with Internal Alkynes via Spirocyclic Cyclopentadiene Intermediates. The Journal of Organic Chemistry, 2023. Available from: [Link]
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Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Bioorganic & Medicinal Chemistry Letters, 2011. Available from: [Link]
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EAS Reactions with Pyridine. YouTube. Available from: [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. Available from: [Link]
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Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square, 2022. Available from: [Link]
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Synthesis of an A/B-cis-Fused Cyclopenta[b]fluorene (6/5/6/5) Ring System for Embellicine A via the Eight-Membered Silylene-Tethered Intramolecular Diels–Alder Reaction. Organic Letters, 2025. Available from: [Link]
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4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1][3][8]thiadiazolo[3,4-c]pyridine. MDPI. Available from: [Link]
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Organic Chemistry Class 11 Notes by Bharat Panchal. Scribd. Available from: [Link]
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Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. Available from: [Link]
- US20120116119A1 - Production of 2,4-hexadienoic acid and 1,3-pentadiene from 6-methyl-5,6-dihydro-2-pyrone. Google Patents.
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Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. Available from: [Link]
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6,7-Dihydro-5H-1-pyridin-5-one. PubChem. Available from: [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available from: [Link]
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CAS 1196154-87-6 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. LookChem. Available from: [Link]
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An In-Depth Technical Guide to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS Number: 1379342-51-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and potential applications of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a heterocyclic compound with potential for further investigation in various scientific fields. This document synthesizes available data from chemical suppliers and extrapolates potential characteristics and applications based on published research on structurally related compounds.
Chemical Identity and Physical Properties
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a pyridine derivative fused with a cyclopentanol ring. The presence of a bromine atom and a hydroxyl group suggests its potential as a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 1379342-51-4 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥95% | [3] |
| Storage | Store in an inert atmosphere at room temperature. | [1] |
Structural Representation
Figure 1: Chemical structure of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
Spectroscopic Data (Predicted and Inferred)
While specific experimental spectra for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol are not publicly available, data from closely related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can provide an expected spectroscopic profile.[4][5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the methylene and methine protons of the cyclopentanol ring. The chemical shifts will be influenced by the bromine atom and the hydroxyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine will be downfield, and the carbon bearing the hydroxyl group will also show a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit key absorption bands corresponding to:
-
O-H stretching of the alcohol group.
-
C-N stretching of the pyridine ring.
-
C-Br stretching.
-
Aromatic C-H stretching.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.06 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
Synthesis and Reactivity
A definitive, peer-reviewed synthesis protocol for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is not currently available in the public domain. However, the synthesis of the structurally similar 6,7-dihydro-5H-cyclopenta[b]pyridine core has been reported.[4] One common approach involves the cyclocondensation reaction of a 2,5-diarylidenecyclopentanone derivative with propanedinitrile using a sodium alkoxide solution as a catalyst.[4][5]
The presence of a bromine atom on the pyridine ring and a secondary alcohol on the cyclopentane ring makes this molecule a valuable intermediate for a variety of chemical transformations.
Figure 2: A plausible synthetic workflow for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
Potential Applications and Future Research Directions
While no specific applications for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol have been reported, the broader class of cyclopenta[b]pyridine derivatives has shown promise in several areas.
Corrosion Inhibition
Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments.[4][5] These compounds can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. The presence of heteroatoms (nitrogen) and the aromatic system in the cyclopenta[b]pyridine core are believed to play a crucial role in the adsorption process. Further research could explore the efficacy of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol in this application.
Medicinal Chemistry and Drug Development
The pyridine ring is a common scaffold in many FDA-approved drugs. The fused ring system of cyclopenta[b]pyridines presents a unique three-dimensional structure that could be explored for its interaction with various biological targets. Research on other fused heterocyclic systems has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
A recent study on 5-aryl-cyclopenta[c]pyridine derivatives, which share a similar core structure, has shown promising antiviral, insecticidal, and fungicidal activities.[6] This suggests that the cyclopenta[b]pyridine scaffold could be a valuable starting point for the development of new agrochemicals and therapeutic agents. The bromine atom in 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol serves as a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
Figure 3: Potential research avenues for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is associated with the following hazard statements:
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.[1]
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS No. 1379342-51-4) is a chemical compound with a unique heterocyclic structure. While specific experimental data and applications are yet to be extensively reported in the scientific literature, its structural features and the demonstrated activities of related compounds suggest its potential as a valuable building block in organic synthesis, materials science, and medicinal chemistry. Further research is warranted to fully elucidate its properties and unlock its potential applications.
References
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Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24531–24544. [Link]
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Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Semantic Scholar. [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]
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3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Pharmaffiliates. [Link]
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1H-Cyclopenta[b]pyridine. PubChem. [Link]
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Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis. Journal of the Chemical Society, Dalton Transactions. [Link]
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Biological activities of meroterpenoids isolated from different sources. PMC. [Link]
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Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. [Link]
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6,7-Dihydro-5H-1-pyridin-5-one. PubChem. [Link]
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3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. Chembay. [Link]
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An In-depth Technical Guide to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a key heterocyclic intermediate in contemporary drug discovery. The document details its emergence in the scientific literature, outlines its synthetic pathways, and explores its application in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical development, offering insights into the strategic use of this versatile building block.
Introduction and Chemical Profile
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound featuring a fused pyridine and cyclopentane ring system. The presence of a bromine atom on the pyridine ring and a hydroxyl group on the cyclopentane ring makes it a highly functionalized and versatile intermediate for further chemical modifications.
| Property | Value | Source |
| IUPAC Name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | N/A |
| CAS Number | 1379342-51-4 | [1] |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Storage | Inert atmosphere, Room Temperature | N/A |
Discovery and Historical Context
The discovery of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is intrinsically linked to the search for novel pharmaceuticals. While not a therapeutic agent itself, its significance arises from its role as a critical building block in the synthesis of more complex, biologically active molecules.
The compound appears in the patent literature in the mid-2010s as a key intermediate in the development of novel treatments for metabolic diseases and thrombosis. Notably, patent WO2015084692A1, filed by Merck Sharp & Dohme Corp., describes the use of this alcohol in the synthesis of G-protein-coupled receptor 40 (GPR40) agonists for the potential treatment of type 2 diabetes mellitus.[2] This patent provides a clear context for the compound's initial synthesis and highlights its importance in accessing a specific class of therapeutic targets.
Further underscoring its utility in medicinal chemistry, patent EP3247354B1, also from Merck Sharp & Dohme Corp., discloses the use of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol in the preparation of Factor XIa inhibitors, which are investigated for their potential as antithrombotic agents.[3]
These early disclosures establish that the development of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol was driven by the need for a versatile scaffold in structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic properties of new drug candidates.
Synthetic Pathways and Methodologies
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is typically achieved through a multi-step process, commencing with the construction of the core 6,7-dihydro-5H-cyclopenta[b]pyridine ring system, followed by bromination and functional group manipulations. A common and logical synthetic route involves the preparation of the corresponding ketone, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, which is then reduced to the target alcohol.
Synthesis of the Precursor Ketone: 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
The synthesis of the ketone precursor can be achieved through various methods, with a notable approach being the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues.[4]
Caption: General workflow for the synthesis of the ketone precursor.
Experimental Protocol (General Procedure based on related syntheses):
-
Reaction Setup: To a solution of the appropriate 2,3-cyclopentenopyridine analogue in a suitable solvent (e.g., water), add the manganese catalyst, such as Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂).
-
Addition of Oxidant: Add tert-Butyl hydroperoxide (t-BuOOH) as the oxidant to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for a sufficient period to ensure complete conversion.
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent. The combined organic layers are then dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.
Reduction to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
The final step in the synthesis of the target compound is the reduction of the ketone functionality.
Caption: Final reduction step to yield the target alcohol.
Experimental Protocol (Exemplary):
-
Dissolution: Dissolve 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent with water or a dilute acid. Remove the solvent under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford pure 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
Application in Drug Discovery and Development
The strategic importance of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol lies in its utility as a versatile intermediate for the synthesis of complex drug candidates. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents on the pyridine ring. The hydroxyl group can be further functionalized or can participate in hydrogen bonding interactions with the target protein.
Intermediate for GPR40 Agonists
As detailed in patent WO2015084692A1, the ketone precursor, 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is utilized in the synthesis of compounds aimed at activating GPR40, a receptor implicated in insulin secretion.[2] The patent describes the oxidation of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol using Dess-Martin periodinane to obtain the corresponding ketone, which is then used in subsequent synthetic steps.[2]
Precursor for Factor XIa Inhibitors
In patent EP3247354B1, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a starting material for the synthesis of potent and selective Factor XIa inhibitors.[3] The patent describes a Mitsunobu reaction involving the alcohol and phthalimide, demonstrating the reactivity of the hydroxyl group and its utility in introducing nitrogen-containing functionalities.[3]
Conclusion
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has emerged as a valuable and strategically important building block in modern medicinal chemistry. Its discovery was driven by the demands of drug discovery programs, and its application has been demonstrated in the synthesis of potential therapeutics for diabetes and thrombosis. The synthetic routes to this compound are accessible, and its dual functionality provides a platform for extensive chemical exploration. For researchers in the pharmaceutical sciences, a thorough understanding of the synthesis and reactivity of this intermediate offers a powerful tool for the design and development of novel bioactive molecules.
References
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Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
- Merck Sharp & Dohme Corp. (2015). Antidiabetic bicyclic compounds. WO2015084692A1.
- Merck Sharp & Dohme Corp. (2016). FACTOR XIA INHIBITORS. EP3247354B1.
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3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. PubChem. [Link]
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Theoretical studies on 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL
An In-Depth Technical Guide on the Theoretical Studies of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of a cyclopentane ring with a pyridine moiety creates the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, a core structure of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The introduction of a bromine atom and a hydroxyl group, as in 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, offers unique electronic and steric properties that can be exploited in drug design. This technical guide provides a comprehensive theoretical framework for the study of this molecule, leveraging computational chemistry to predict its structural, electronic, and spectroscopic properties. By establishing a foundational understanding of its molecular characteristics, this work aims to accelerate its potential development in various therapeutic areas.
Introduction: The Significance of the Cyclopentapyridine Scaffold
The cyclopentapyridine core is a recurring motif in a range of bioactive molecules, exhibiting properties such as antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities.[1] The rigid, fused-ring system provides a well-defined three-dimensional structure for interaction with biological targets. The pyridine nitrogen introduces a key site for hydrogen bonding and potential metabolic activity, while the cyclopentane ring allows for various substitutions to modulate lipophilicity and target engagement.
The specific molecule of interest, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, with the chemical formula C8H8BrNO and a molecular weight of 214.06 g/mol , presents several features that warrant a detailed theoretical investigation.[2][3] The bromine atom at the 3-position is expected to influence the molecule's electronic distribution and provide a handle for further synthetic modifications, such as cross-coupling reactions. The hydroxyl group at the 7-position introduces a potential hydrogen bond donor and acceptor, which can be critical for receptor binding.
This guide will outline a theoretical approach using Density Functional Theory (DFT) to elucidate the intrinsic properties of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The insights gained from these computational studies can guide future experimental work, including synthesis, characterization, and biological evaluation.
Proposed Synthetic Pathway
A key intermediate could be 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[] The subsequent reduction of the ketone at the 5-position would yield the desired alcohol.
Caption: Key electronic properties determining the reactivity of the molecule.
-
HOMO-LUMO Analysis: The HOMO is likely to be localized on the electron-rich pyridine ring and the bromine atom, while the LUMO is expected to be distributed over the pyridine ring. The energy gap will provide a measure of the molecule's reactivity; a smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. A region of positive potential is expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The bromine atom will exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which could participate in halogen bonding.
Predicted Spectroscopic Data
The predicted spectroscopic data will serve as a benchmark for experimental characterization.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | Aromatic protons on the pyridine ring, diastereotopic protons on the cyclopentane ring, and a signal for the hydroxyl proton. |
| ¹³C NMR | Distinct signals for the aromatic carbons of the pyridine ring (with the C3 carbon shifted due to the bromine) and the aliphatic carbons of the cyclopentane ring. |
| IR | Characteristic absorption bands for O-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the pyridine ring (~1600-1400 cm⁻¹), and C-Br stretching (~600 cm⁻¹). |
Implications for Drug Development
The theoretical insights into the structure and electronic properties of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol have significant implications for its potential as a drug candidate. The defined three-dimensional shape and the distribution of hydrogen bond donors and acceptors can inform the design of molecules that fit into specific protein binding sites. The bromine atom can be utilized as a synthetic handle for creating a library of derivatives with modified properties, such as improved potency, selectivity, or pharmacokinetic profiles. Furthermore, the predicted reactivity can help in anticipating potential metabolic pathways.
Proposed Experimental Validation
The theoretical predictions outlined in this guide should be validated through experimental work.
Synthesis and Characterization Protocol
-
Synthesis: Synthesize 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol based on the proposed synthetic pathway.
-
Purification: Purify the compound using column chromatography and recrystallization.
-
Structural Characterization:
-
Obtain ¹H NMR, ¹³C NMR, and 2D NMR spectra to confirm the chemical structure.
-
Record the IR spectrum to identify the functional groups.
-
Perform high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
-
If suitable crystals can be obtained, perform single-crystal X-ray diffraction to determine the precise three-dimensional structure.
-
Biological Evaluation Workflow
Caption: A typical workflow for the biological evaluation of a novel compound.
Based on the known activities of the cyclopentapyridine scaffold, initial biological screening could focus on antibacterial, antiviral, or anti-inflammatory assays.
Conclusion
This technical guide has presented a comprehensive theoretical framework for the study of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. By employing DFT calculations, we can predict its structural, electronic, and spectroscopic properties, providing a solid foundation for future experimental investigations. The insights gained from such theoretical studies are invaluable for accelerating the drug discovery and development process, enabling a more rational design of novel therapeutic agents based on the promising cyclopentapyridine scaffold.
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega. [Link]
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Polar Bromination of Cyclopropane: A DFT Study. (2005). The Journal of Organic Chemistry. [Link]
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Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry. [Link]
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Schematic representation of HOMO and LUMO molecular orbital of pyridine... (n.d.). ResearchGate. [Link]
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Electrostatic potential maps on the 0.001 a.u. contour of the... (n.d.). ResearchGate. [Link]
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Polar bromination of cyclopropane: a DFT study. (2005). PubMed. [Link]
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Ionization of pyridine: Interplay of orbital relaxation and electron correlation. (2017). The Journal of Chemical Physics. [Link]
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(PDF) Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. (n.d.). ResearchGate. [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). National Institutes of Health. [Link]
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Refer to the electrostatic potential maps... (n.d.). Pearson. [Link]
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DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. (2021). RSC Publishing. [Link]
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DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy. [Link]
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. [Link]
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Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. (2024). PubMed. [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. [Link]
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Molecular Orbitals of Pyridine and Pyrrole. (n.d.). Scribd. [Link]
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Inorganic Chemistry Vol. 65 No. 3. (2026). ACS Publications. [Link]
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Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. (2015). Pendidikan Kimia. [Link]
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Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. (2023). YouTube. [Link]
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Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2020). Arabian Journal of Chemistry. [Link]
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Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. (2022). PubMed. [Link]
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3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. Lead Sciences. [Link]
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3-Bromo-6, 7-dihydro-5H-cyclopenta[b]pyridin-7-ol. APEX science. [Link]
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3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-ol. PubChem. [Link]
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3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. Amerigo Scientific. [Link]
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3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. Beijing Famoz Pharmaceutical Technology Co., Ltd.. [Link]
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5H-Cyclopenta[b]pyridin-7-amine, 3-bromo-6,7-dihydro-7-methyl-. Autech. [Link]
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3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride. Autech. [Link]
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Methodological & Application
Prospective Applications of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol as a Versatile Building Block in Advanced Materials Science
Abstract: This document outlines the prospective applications of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a functionalized heterocyclic compound, as a pivotal building block in materials science. An analysis of its structural components—a bromo-substituted pyridine core and a cyclopentanol moiety—suggests significant potential for creating novel organic semiconductors, functional polymers, and organometallic complexes. The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems. The pyridine ring offers inherent electron-deficient properties and a coordination site for metals, while the hydroxyl group provides a secondary point for functionalization. This guide provides detailed theoretical frameworks and step-by-step experimental protocols for the synthesis and integration of this molecule into two primary application areas: Organic Light-Emitting Diodes (OLEDs) and polymeric chemosensors.
Molecular Profile and Rationale for Use
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (Molecular Weight: 214.06 g/mol , Formula: C₈H₈BrNO) is a unique trifunctional molecule.[1][2] Its potential in materials science stems from the strategic placement of three key functional groups, each offering a distinct route for chemical modification and property tuning.
1.1. Structural Analysis of Functional Groups:
-
Bromo-Pyridine Core: The pyridine ring is an electron-deficient (π-deficient) aromatic system, a desirable trait for electron-transporting materials in organic electronics.[3][4] The bromine atom at the 3-position is a versatile synthetic handle, readily participating in cornerstone C-C bond-forming reactions like Suzuki-Miyaura and Sonogashira couplings.[3][5][6] This allows for the facile introduction of other aromatic or vinyl groups to build larger, conjugated molecules essential for electronic applications.
-
Cyclopentanol Moiety: The fused cyclopentanol ring introduces rigidity to the molecular backbone, which can influence molecular packing in the solid state and potentially enhance thermal stability. The secondary alcohol (-OH) group is a site for further derivatization, such as esterification or etherification, to modify solubility, attach other functional units, or anchor the molecule to surfaces.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base, enabling coordination to metal ions. This feature is particularly valuable for designing phosphorescent emitters for OLEDs or for creating metal-ion selective chemosensors.
Caption: Annotated structure of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol highlighting key functional regions.
Proposed Application: Precursor for OLED Host Materials
2.1. Rationale: The development of efficient blue Organic Light-Emitting Diodes (OLEDs) remains a challenge. Host materials for the emissive layer require high triplet energy (Eₜ > 2.7 eV), good thermal stability, and appropriate charge transport properties.[7] The rigid, electron-deficient cyclopentapyridine core of the title compound makes it an excellent starting point for a novel host material. By using a Suzuki coupling reaction, a high-triplet-energy moiety, such as carbazole, can be attached at the 3-position. The resulting molecule would combine the electron-transporting character of the pyridine unit with the hole-transporting nature and high triplet energy of the carbazole unit.[8]
2.2. Proposed Synthetic Workflow
Caption: Proposed workflow for synthesis of an OLED host material and subsequent device fabrication.
2.3. Protocol 1: Synthesis of a Novel Carbazole-Functionalized Host Material
Objective: To synthesize 3-(9H-carbazol-9-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol via a Suzuki-Miyaura cross-coupling reaction.
| Reagent/Parameter | Quantity/Value | Purpose/Rationale |
| Starting Material | 1.0 eq (e.g., 214 mg) | The electrophilic partner in the coupling. |
| 9-Carbazolylboronic acid | 1.2 eq | The nucleophilic partner providing the carbazole moiety.[9] |
| Pd(PPh₃)₄ | 0.05 eq | Palladium(0) catalyst for the cross-coupling cycle.[5][10] |
| K₂CO₃ (anhydrous) | 3.0 eq | Base required to activate the boronic acid for transmetalation.[11] |
| Toluene/Ethanol/H₂O | 3:1:1 mixture (e.g., 15 mL) | Solvent system to dissolve both organic and inorganic reagents. |
| Temperature | 90 °C | Promotes the reaction rate of the Suzuki coupling. |
| Reaction Time | 24 hours | Standard duration to ensure complete conversion. |
| Atmosphere | Inert (Argon or N₂) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq), 9-carbazolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/H₂O) via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the stirring mixture.
-
Scientist's Note: The mixture will typically turn a darker color upon addition of the catalyst, indicating the start of the catalytic cycle.
-
-
Reaction: Heat the reaction mixture to 90 °C and allow it to stir vigorously for 24 hours under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
-
Characterization: Verify the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Proposed Application: Functional Polymer for Chemosensing
3.1. Rationale: Conjugated polymers can act as highly sensitive chemosensors. A change in their environment (e.g., binding of a metal ion) can perturb their electronic structure, leading to a detectable change in their optical properties (color or fluorescence). The bromo-pyridine functionality of the title compound is an ideal monomer for synthesizing a conjugated polymer via polycondensation reactions. The pyridine nitrogen atoms along the polymer backbone can serve as specific binding sites for metal ions like Cu²⁺ or Zn²⁺. The hydroxyl group offers a site for tuning solubility or for attaching a secondary reporter group.
3.2. Proposed Polymerization and Sensing Mechanism
Caption: Polymerization of the monomer followed by the fluorescence quenching sensing mechanism.
3.3. Protocol 2: Synthesis of a Poly(cyclopenta[b]pyridine) Derivative
Objective: To synthesize a functional conjugated polymer via Suzuki polycondensation. This protocol first requires converting the monomer to its corresponding bis(pinacolato)diboron ester derivative.
Part A: Monomer Derivatization (Not detailed)
-
The starting material would first be reacted with a diboronic ester, like bis(pinacolato)diboron, under palladium catalysis to replace the bromine atom, creating a monomer suitable for polymerization.
Part B: Suzuki Polycondensation
-
Setup: In a glovebox, combine the diboronated monomer (1.0 eq), the dibrominated co-monomer (e.g., 1,4-dibromobenzene, 1.0 eq), and a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) with a suitable phosphine ligand (e.g., P(o-tol)₃, 0.08 eq) in a reaction tube.
-
Solvent & Base: Add anhydrous toluene and an aqueous solution of K₂CO₃ (4.0 eq) with a phase-transfer catalyst like Aliquat 336.
-
Polymerization: Seal the tube, remove it from the glovebox, and heat to 100 °C with vigorous stirring for 48-72 hours. The polymer will precipitate as the reaction proceeds.
-
Work-up: Cool the reaction and pour the mixture into a stirring solution of methanol containing a few drops of concentrated HCl. This precipitates the polymer and helps remove the catalyst.
-
Purification: Filter the polymer and purify it by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the desired polymer fraction.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for structural confirmation.
3.4. Protocol 3: Chemosensor Performance Testing
-
Solution Preparation: Prepare a stock solution of the purified polymer in a suitable solvent (e.g., THF or Chloroform) at a known concentration (e.g., 10⁻⁵ M).
-
Titration: Aliquot the polymer solution into a series of cuvettes. Add increasing concentrations of a metal ion solution (e.g., Cu(ClO₄)₂ in acetonitrile) to each cuvette.
-
Spectroscopic Analysis: Record the UV-Vis absorption and fluorescence emission spectra for each sample after a short incubation period.
-
Data Analysis: Plot the change in absorbance or fluorescence intensity as a function of the metal ion concentration to determine the sensitivity and selectivity of the polymer as a sensor. A significant decrease in fluorescence (quenching) upon ion addition would indicate a successful sensing event.
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Komaragiri, Y. et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. Available from: [Link]
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PubMed Central. (2016). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Available from: [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules. Available from: [Link]
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- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The methodologies and recommendations provided herein are synthesized from established chemical principles and best practices for the purification of pyridine derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
Issue 1: My final product is a persistent oil and will not solidify.
-
Potential Cause: The presence of residual solvent or impurities can lower the melting point of your compound, preventing crystallization. 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a solid at room temperature.[1]
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure your product is dried under a high vacuum for an extended period (several hours to overnight) to remove all traces of volatile solvents. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential degradation if the compound is thermally sensitive.
-
Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexanes or pentane) dropwise while vigorously stirring. This will gradually decrease the solubility of your product and induce precipitation or crystallization.
-
Scratching: If precipitation is slow to initiate, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to the supersaturated solution can induce crystallization.
-
Issue 2: Column chromatography results in significant peak tailing and poor separation.
-
Potential Cause: The basic nitrogen atom on the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel.[2] This leads to non-ideal elution behavior, resulting in broad, tailing peaks and reduced separation efficiency.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Addition of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase.[2] The competing base will preferentially interact with the active silanol sites, minimizing their interaction with your target compound and leading to more symmetrical peaks.
-
pH Adjustment: While less common for silica gel chromatography, for reverse-phase applications, adjusting the mobile phase pH can significantly impact peak shape.[2]
-
-
Choice of Stationary Phase:
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of active silanol groups.
-
Alumina: Consider using neutral or basic alumina as an alternative stationary phase, which can be more suitable for the chromatography of basic compounds.
-
-
Issue 3: My purified product shows the presence of unreacted starting material (e.g., 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one).
-
Potential Cause: Incomplete reduction of the ketone starting material.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the initial reaction has gone to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Chromatographic Separation: The starting ketone is generally less polar than the product alcohol. A well-optimized silica gel column chromatography system should effectively separate the two compounds. Gradually increasing the polarity of the mobile phase (e.g., starting with a low percentage of ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration) will allow for the elution of the less polar starting material first, followed by your desired alcohol product.
-
Issue 4: The yield of my purified product is unexpectedly low.
-
Potential Cause: This can be due to several factors, including incomplete reaction, product loss during workup and extraction, or degradation of the product on silica gel.
-
Troubleshooting Steps:
-
Workup Optimization: Ensure that the pH of the aqueous layer during extraction is optimized to keep your product in the organic phase. As a pyridine derivative, the compound may have some aqueous solubility, especially under acidic conditions.
-
Minimize Silica Gel Contact Time: Prolonged exposure to silica gel can sometimes lead to the degradation of sensitive compounds. Aim for a reasonably fast chromatographic separation.
-
Alternative Purification Methods: If column chromatography consistently gives low yields, consider recrystallization as an alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the initial purification of crude 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol?
For many related cyclopenta[b]pyridine derivatives, a simple filtration and washing procedure followed by recrystallization is effective for obtaining high-purity material.[3] If the crude product is obtained as a solid, washing with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or hexanes) can be a good first step.
Q2: Which solvent system is best for the recrystallization of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol?
Ethanol has been successfully used for the recrystallization of similar 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[3] Other common solvent systems for recrystallization of polar compounds include ethyl acetate/hexanes, methanol, or isopropanol. The ideal solvent or solvent pair should be determined experimentally by testing the solubility of your crude product in various solvents at room temperature and at elevated temperatures.
Q3: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information and can be used to identify and quantify impurities. For similar compounds, characteristic signals for the cyclic CH2-CH2 groups are observed as triplets.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected molecular weight for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is 214.06 g/mol .[4][5]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: Are there any specific storage recommendations for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol?
It is recommended to store the compound under an inert atmosphere at room temperature.[5] This will minimize potential degradation from atmospheric moisture and oxygen.
Visual Workflow for Purification and Troubleshooting
Caption: Purification and troubleshooting workflow for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
References
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PMC - NIH. Available at: [Link]
Sources
- 1. 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 1196154-87-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. achmem.com [achmem.com]
Technical Support Center: Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Welcome to the technical support center for the synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: A Plausible Synthetic Strategy
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a multi-step process that requires careful control of reaction conditions to minimize the formation of byproducts. A logical and efficient synthetic route involves three key stages:
-
Formation of a Substituted 3-Bromopyridine Precursor: This initial step involves the functionalization of a 3-bromopyridine derivative to introduce a side chain that is suitable for a subsequent intramolecular cyclization.
-
Intramolecular Cyclization: The substituted 3-bromopyridine is then cyclized to form the key intermediate, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
-
Ketone Reduction: The final step is the reduction of the ketone functionality to the desired secondary alcohol, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
This guide will address potential issues and byproduct formation in a question-and-answer format, focusing on the latter two stages of this proposed synthesis.
Experimental Workflow Overview
Caption: A plausible synthetic workflow for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
Troubleshooting Guide & FAQs
Part 1: Intramolecular Cyclization to form 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Question 1: My cyclization reaction is yielding a significant amount of an unexpected isomer. What could it be and why is it forming?
Answer:
A common issue in the intramolecular cyclization of substituted pyridines is the formation of regioisomers, particularly if the cyclization can occur at more than one position on the pyridine ring. For instance, if your precursor is a 3-bromopyridine with a reactive side chain at the 4-position, cyclization could potentially occur at either the 3- or 5-position.
Plausible Byproduct: A likely byproduct is the isomeric cyclopenta[c]pyridine derivative.
Causality: The regioselectivity of electrophilic aromatic substitution on a pyridine ring is influenced by the electronic nature of the ring and any existing substituents. The pyridine nitrogen is deactivating, and the bromo-substituent is also deactivating but ortho-, para-directing. The interplay of these electronic effects can lead to a mixture of products. Friedel-Crafts type reactions on pyridine rings are notoriously difficult and often require harsh conditions, which can lead to a loss of selectivity.[1]
Identification and Differentiation:
-
NMR Spectroscopy: The proton and carbon NMR spectra of the desired product and the isomeric byproduct will show distinct differences in the aromatic region due to the different substitution patterns on the pyridine ring.
-
Mass Spectrometry: While the mass of the isomer will be identical to the desired product, fragmentation patterns in MS/MS experiments may differ.
Preventative Measures:
-
Choice of Catalyst: The Lewis acid used to promote the cyclization can influence regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, polyphosphoric acid) may favor the desired isomer.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
Question 2: I am observing incomplete cyclization and recovery of my starting material. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a frequent challenge in intramolecular cyclizations. This can be due to several factors, including insufficient activation of the electrophile or deactivation of the pyridine ring.
Causality: The pyridine nitrogen can coordinate with the Lewis acid catalyst, effectively deactivating it and hindering the progress of the reaction.[3] A stoichiometric amount of the Lewis acid is often required because both the starting material and the product can form complexes with it.[4]
Troubleshooting Steps:
-
Increase Catalyst Loading: Gradually increase the molar equivalents of the Lewis acid to ensure sufficient catalyst is available to promote the reaction.
-
Higher Reaction Temperature/Longer Reaction Time: Carefully increasing the temperature or extending the reaction time can help overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Choice of Solvent: The solvent can play a crucial role. For Friedel-Crafts type reactions, non-coordinating solvents are generally preferred.
Part 2: Reduction of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Question 3: My reduction with sodium borohydride (NaBH₄) is sluggish and incomplete. What could be the cause?
Answer:
While sodium borohydride is a relatively mild and selective reducing agent for ketones, its reactivity can be influenced by the reaction conditions.[5]
Causality:
-
Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol are typically used with NaBH₄. The solvent not only dissolves the reagents but also participates in the reaction mechanism by protonating the intermediate alkoxide.
-
Temperature: While NaBH₄ reductions are often carried out at room temperature or below, some less reactive ketones may require gentle heating to proceed at a reasonable rate.
-
pH of the reaction medium: Sodium borohydride decomposes in acidic conditions.[6]
Troubleshooting Steps:
-
Optimize Solvent System: Ensure you are using a suitable protic solvent. A mixture of solvents, such as THF/methanol, can sometimes improve solubility and reaction rates.
-
Temperature Control: If the reaction is slow at room temperature, consider a modest increase in temperature (e.g., to 40 °C).
-
Reagent Quality: Ensure the NaBH₄ is fresh and has been stored under anhydrous conditions.
Question 4: I've isolated a byproduct that appears to be the fully reduced, debrominated alcohol. How did this happen?
Answer:
The formation of a debrominated product suggests that the bromine atom on the pyridine ring has been replaced by a hydrogen atom during the reduction process.
Plausible Byproduct: 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
Causality: While NaBH₄ is not typically strong enough to reduce aryl halides, certain factors can promote this side reaction:
-
Contaminants in NaBH₄: Some commercial grades of NaBH₄ may contain more reactive hydride species that can facilitate the reduction of the aryl bromide.
-
Reaction with Borane Byproducts: The reaction of NaBH₄ can produce borane (BH₃) as a byproduct, which can form reactive adducts and potentially lead to the reduction of the C-Br bond.[7]
-
Elevated Temperatures: Higher reaction temperatures can increase the likelihood of this side reaction.
Caption: Desired reduction pathway versus the debromination side reaction.
Preventative Measures:
-
Use High-Purity NaBH₄: Employing a high-purity grade of sodium borohydride can minimize the presence of more reactive hydride species.
-
Maintain Low Temperatures: Perform the reduction at a lower temperature (e.g., 0 °C) to disfavor the debromination side reaction.
-
Careful Monitoring: Monitor the reaction progress closely and quench the reaction as soon as the starting ketone is consumed to avoid over-reduction.
Question 5: My final product is difficult to purify. What are some common impurities and how can I remove them?
Answer:
Purification challenges often arise from the presence of unreacted starting material, byproducts, and inorganic salts from the workup.
Common Impurities:
-
Unreacted Ketone: 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
-
Debrominated Alcohol: 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
-
Borate Esters: Formed from the reaction of the alcohol product with boron species. These are typically hydrolyzed during aqueous workup.[7]
Purification Strategy:
-
Aqueous Workup: A thorough aqueous workup is essential to remove inorganic boron salts.
-
Column Chromatography: Flash column chromatography on silica gel is generally the most effective method for separating the desired alcohol from the starting ketone and the debrominated byproduct. A gradient elution system, for example, with ethyl acetate and hexanes, should provide good separation.[8]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight | Key Analytical Features |
| Target: 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | C₈H₈BrNO | 214.06 | ¹H NMR: Signals for the cyclopentanol ring protons, distinct aromatic protons for the 3-bromopyridine moiety. MS: M+ peak at m/z 213/215 (characteristic bromine isotope pattern). |
| Byproduct: 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | C₈H₆BrNO | 212.05 | ¹H NMR: Absence of the alcohol proton, downfield shift of the protons adjacent to the carbonyl. IR: Strong C=O stretch (~1700 cm⁻¹). MS: M+ peak at m/z 211/213. |
| Byproduct: 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | C₈H₉NO | 135.17 | ¹H NMR: Absence of the downfield aromatic proton characteristic of the bromo-substituent, replaced by a proton signal in the typical aromatic region. MS: M+ peak at m/z 135. |
References
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-Pyridylboronic Acid and ITS Pinacol Ester. The Journal of Organic Chemistry, 70(21), 8563–8566. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, R. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(30), 26393–26406. [Link]
-
PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
Shelar, A. R., & Shankarwar, S. G. (2015). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]
-
Aslan, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
-
Reddit. (2015). What are the byproducts of reduction with borohydride? r/chemistry. [Link]
-
Aslan, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Sereda, G., & Rajpara, V. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]
-
Gomez, L. A., et al. (2012). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Aslan, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Reddit. (2015). What are the byproducts of reduction with borohydride? r/chemistry. [Link]
-
Farias, P. A. M. (2017). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
-
Zhang, W., et al. (2021). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Research Publications, 11(5), 23-27. [Link]
-
ACS Publications. (2021). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. [Link]
-
MDPI. (2018). One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[9][10]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. Molbank. [Link]
-
ResearchGate. (2000). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Synthesis. [Link]
-
MDPI. (2018). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Symmetry. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
This guide provides in-depth technical support for the storage, handling, and use of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS No. 1379342-51-4). It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows.
I. Core Concepts: Understanding the Compound's Stability
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a bicyclic pyridine derivative. Its stability is primarily influenced by the presence of a bromine atom on the electron-deficient pyridine ring and a secondary alcohol on the cyclopentane ring. The recommendation for storage under an inert atmosphere at room temperature suggests a sensitivity to atmospheric components, likely oxygen and moisture.[1]
The pyridine ring itself is relatively stable to oxidation under standard conditions.[2] However, secondary alcohols can be susceptible to oxidation, and the presence of the electronegative bromine and the nitrogen heteroatom can influence the reactivity of the entire molecule. Furthermore, compounds with polar functional groups like hydroxyls can be hygroscopic, meaning they readily attract and hold water molecules from the surrounding environment.[3][4] This absorbed moisture can affect the compound's purity, mass, and reactivity in subsequent experimental steps.[5]
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol?
A1: The compound should be stored at room temperature under an inert atmosphere.[1] This is crucial to prevent potential degradation from atmospheric oxygen and moisture. Use a well-sealed container, and for optimal long-term stability, consider storing it inside a desiccator or a glove box.[6][7]
Q2: Why is an "inert atmosphere" specified for storage?
A2: An inert atmosphere, typically nitrogen or argon, displaces reactive gases like oxygen and moisture.[8] This is recommended for several reasons:
-
Prevention of Oxidation: The secondary alcohol group (-OH) could be susceptible to oxidation over time, which would lead to the formation of a ketone impurity.
-
Prevention of Hydrolysis/Hygroscopicity: The compound is likely hygroscopic due to the polar alcohol group.[3] Absorbed water can lead to inaccurate weighing for reactions and may interfere with moisture-sensitive reagents or catalysts. Storing under a dry, inert atmosphere minimizes water absorption.[4]
Q3: Can I store this compound in a refrigerator or freezer?
A3: While the supplier recommends room temperature, refrigeration is generally acceptable for many organic compounds to slow down potential degradation. However, if you choose to refrigerate, it is critical to allow the container to warm to room temperature before opening it. Opening a cold container will cause condensation of atmospheric moisture onto the compound, defeating the purpose of careful storage.
Q4: The compound has turned slightly off-color. Is it still usable?
A4: A change in color can be an indicator of degradation. While it might not render the compound completely unusable for all applications, it suggests the presence of impurities. It is highly recommended to assess the purity of the material using techniques like NMR, LC-MS, or TLC before proceeding with critical experiments. If purity is compromised, consider purification (e.g., recrystallization or column chromatography) if feasible, or purchase a fresh batch.
Q5: What solvents are suitable for dissolving 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol?
A5: Given its structure with both a polar alcohol group and a less polar bicyclic core, it is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in less polar solvents like dichloromethane or ethyl acetate may be moderate. Always perform a small-scale solubility test before preparing a large-scale solution.
III. Troubleshooting Experimental Issues
This section addresses common problems encountered when using 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol in chemical reactions.
Issue 1: Inconsistent or low yields in reactions.
-
Potential Cause 1: Reagent Degradation. As discussed, improper storage can lead to degradation. If the compound has been stored without an inert atmosphere, its purity may be compromised.
-
Solution: Verify the purity of your starting material. If in doubt, use a fresh, properly stored batch.
-
-
Potential Cause 2: Presence of Water. If the compound has absorbed moisture, this water can interfere with moisture-sensitive reactions, such as those involving Grignard reagents, organolithiums, or certain transition metal catalysts.
-
Potential Cause 3: Suboptimal Reaction Conditions. Heterocyclic compounds can sometimes be challenging substrates.[10]
Issue 2: Difficulty with solubility during reaction setup.
-
Potential Cause: The chosen reaction solvent may not be appropriate.
-
Solution: Refer to the solubility information in Q5 of the FAQ. If the reaction requires a non-polar solvent where the starting material has poor solubility, consider using a co-solvent system or a phase-transfer catalyst if applicable.
-
Issue 3: Unexpected side products are observed.
-
Potential Cause 1: Impurities in the Starting Material. As noted, degradation products can act as reactants.
-
Solution: Confirm the purity of your starting material.
-
-
Potential Cause 2: Reactivity of the Pyridine Nitrogen. The nitrogen atom in the pyridine ring is basic and can be protonated or coordinate to metal catalysts. This can sometimes influence the course of a reaction.
-
Solution: If using acidic conditions, be aware that the pyridine nitrogen will be protonated. If using a metal catalyst, the nitrogen can act as a ligand, which might either be a desired part of the reaction mechanism or an inhibitory effect.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for experiments involving 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.
IV. Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | As per supplier recommendation.[1] Avoids potential issues with moisture condensation from refrigeration. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the alcohol and minimizes water absorption (hygroscopicity).[1][7][8] |
| Container | Tightly sealed container | Prevents ingress of air and moisture.[3][6] An amber vial is recommended to protect from light.[7] |
| Handling | Use in a well-ventilated area or fume hood. | The compound has hazard statements indicating it is harmful if swallowed or inhaled and causes skin/eye irritation.[1] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | Standard laboratory practice for handling chemical reagents. |
V. Experimental Protocols
Protocol 1: Aliquoting the Solid Compound
-
Preparation: If the main container has been stored in a cool place, allow it to equilibrate to room temperature before opening.
-
Inert Environment: Perform the transfer in a glove box or under a positive pressure of inert gas (e.g., nitrogen or argon).
-
Transfer: Quickly weigh the desired amount of the solid into a tared vial.
-
Storage of Aliquot: Immediately cap the new vial and purge with inert gas before sealing with paraffin film for short-term storage.
-
Main Container: Securely reseal the main container, purge with inert gas, and return to storage.
Protocol 2: Preparing a Stock Solution
-
Glassware Preparation: Ensure all glassware (volumetric flask, syringe, needles) is thoroughly dried, either in an oven overnight or by flame-drying under vacuum.[9]
-
Solvent: Use an anhydrous grade of the desired solvent.
-
Procedure: a. Weigh the required amount of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol into the dried volumetric flask. b. Seal the flask with a rubber septum. c. Introduce a needle connected to an inert gas line and another needle as an outlet. Purge the flask with inert gas for several minutes. d. Using a dry syringe, add the anhydrous solvent to the flask to dissolve the compound and then fill to the calibration mark. e. If the solution is to be stored, maintain it under an inert atmosphere.
VI. References
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Retrieved from [Link]
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Bannwarth, W., & Gsell, L. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2562. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Hygroscopy. Retrieved from [Link]
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Koszelewski, D., et al. (2010). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 15(12), 8754-8769. Retrieved from [Link]
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ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
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Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
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Harman, W. D., & Smith, J. M. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6209. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
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Wang, P., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Organic Letters, 23(13), 5132-5136. Retrieved from [Link]
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University of Liverpool. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS. Retrieved from [Link]
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Liu, Y., et al. (2026, January 26). Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. Organic Letters. Retrieved from [Link]
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Gande, S., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(15), 4933. Retrieved from [Link]
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Islam, M. B., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. BioMed Research International. Retrieved from [Link]
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University of Bristol. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
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International Journal of Advanced Research in Science and Technology. (n.d.). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation. Retrieved from [Link]
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FEECO International, Inc. (n.d.). What's the Difference Between Hygroscopic & Hydrophobic Materials?. Retrieved from [Link]
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Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Organic and Medicinal Chemistry, 7(5), 239-240. Retrieved from [Link]
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Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives. Retrieved from
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Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. r/Chempros. Retrieved from [Link]
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Google Patents. (2009). US20090212140A1 - System and method for processing hygroscopic materials. Retrieved from
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den Hertog, H. J., & Jouwersma, C. (2025, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 68(4), 275-284. Retrieved from [Link]
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ResearchGate. (2019, March 6). What are the product of degradation from Pyridine?. Retrieved from [Link]
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ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
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Reddit. (2016, May 28). Storage of Hygroscopic materials. r/chemistry. Retrieved from [Link]
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Boyer Research. (2021, September 30). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration [Video]. YouTube. Retrieved from [Link]
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Stahl, S. S., et al. (2007). Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)(2)/pyridine including identification of the catalyst resting state and the origin of nonlinear [catalyst] dependence. Journal of the American Chemical Society, 129(20), 6358-6369. Retrieved from [Link]
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Al-Zaydi, K. M. (2013). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 18(5), 5721-5735. Retrieved from [Link]
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Validation & Comparative
Navigating the Structure-Activity Landscape of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Derivatives: A Comparative Guide for Drug Discovery
For Immediate Release
Shanghai, China – January 28, 2026 – In the intricate world of medicinal chemistry, the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide, tailored for researchers, scientists, and drug development professionals, delves into the structure-activity relationship (SAR) of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives. While direct, comprehensive SAR studies on this specific scaffold are nascent, this document synthesizes findings from structurally related fused pyridine systems to provide predictive insights and a robust framework for future research and development in this area.
The pyridine ring and its fused heterocyclic analogs are cornerstones in the design of biologically active molecules, with a significant number of FDA-approved drugs featuring this core structure.[1] Their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties, make them a focal point of intense investigation.[1] This guide will specifically explore the potential of the 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol scaffold as a source of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
The Therapeutic Promise of Fused Pyridine Scaffolds
Fused pyridine heterocyclic compounds have demonstrated remarkable therapeutic potential across a spectrum of diseases, most notably in oncology.[1] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, including protein kinases. Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has led to significant advancements in the treatment of various malignancies.
The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a rigid scaffold that can be strategically functionalized to achieve potent and selective inhibition of specific kinases. The bromine atom at the 3-position offers a handle for further chemical modification, while the hydroxyl group at the 7-position can be crucial for establishing key interactions within the ATP-binding pocket of kinases.
Synthetic Strategies: Building the Core Scaffold
The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core is a critical first step in the exploration of its therapeutic potential. Various synthetic routes have been reported for the construction of this and related fused pyridine systems. One common approach involves the cyclocondensation of a suitable enamine with a functionalized pyridine derivative. For instance, the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine can lead to highly substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Caption: A generalized workflow for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold.
Comparative Structure-Activity Relationship (SAR) Analysis
Due to the limited direct SAR data for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives, this section will draw parallels from structurally related fused pyridine kinase inhibitors to infer potential SAR trends.
Substitutions on the Pyridine Ring (Position 3)
The 3-position of the pyridine ring is a key vector for modification. A comprehensive SAR study on tricyclic pyridine inhibitors of farnesyl-protein transferase revealed important insights.[3]
-
Halogens: In this related series, chloro, bromo, and iodo substitutions at the 3-position resulted in equipotent compounds, suggesting that a halogen at this position is well-tolerated and likely contributes to favorable interactions within the binding pocket.[3] The fluoro analog, however, was significantly less active.[3]
-
Alkyl Groups: Small alkyl groups, such as methyl, were found to be optimal for potency.[3] Conversely, bulky substituents like tert-butyl or phenyl groups led to a dramatic decrease in activity, indicating steric hindrance within the target's binding site.[3]
-
Polar Groups: The introduction of polar groups like amino, alkylamino, or hydroxyl at the 3-position was detrimental to activity in this particular series.[3]
| Substitution at Position 3 (Analogous System) | Relative Activity | Reference |
| -Cl, -Br, -I | High | [3] |
| -F | Low | [3] |
| -CH3 | High | [3] |
| -tBu, -Ph | Inactive | [3] |
| -NH2, -NHR, -OH | Low | [3] |
Modifications of the Cyclopenta Ring and the 7-OH Group
The cyclopentanol moiety offers further opportunities for structural modification. The hydroxyl group at the 7-position is a potential hydrogen bond donor and/or acceptor, which could be critical for anchoring the molecule in the active site of a kinase.
-
Stereochemistry: The stereochemistry of the 7-hydroxyl group will likely be a critical determinant of activity. The (R) and (S) enantiomers may exhibit significantly different potencies and selectivities.
-
Esterification/Etherification: Modification of the 7-hydroxyl group through esterification or etherification could modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, and could also influence its binding affinity.
-
Replacement of the Hydroxyl Group: Replacing the hydroxyl group with other functional groups, such as an amino or a fluoro group, would systematically probe the importance of the hydrogen bonding interaction at this position.
Caption: Key inferred SAR points for the 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol scaffold.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives, robust and standardized biological assays are essential. The following are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4]
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. After the reaction, the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced and thus to the kinase activity.[4]
Protocol:
-
Reaction Setup: In a 96-well plate, add 5 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 5 µL of the target kinase enzyme solution.
-
Substrate Addition: Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of a compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Caption: A typical workflow for the evaluation of novel kinase inhibitors.
Conclusion and Future Directions
The 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol scaffold holds considerable promise for the development of novel kinase inhibitors and other therapeutic agents. While direct SAR data is currently limited, by drawing insights from structurally related fused pyridine systems, researchers can make informed decisions in the design and optimization of new derivatives. The comparative analysis presented in this guide suggests that modifications at the 3-position of the pyridine ring and the 7-position of the cyclopentanol ring are likely to be critical for modulating biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a library of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives to establish a definitive SAR for this scaffold. This will involve exploring a diverse range of substituents at various positions and evaluating their effects on potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[5][6]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor agents. (1998). PubMed. Retrieved January 28, 2026, from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. Retrieved January 28, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PubMed. Retrieved January 28, 2026, from [Link]
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Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]
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Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. Retrieved January 28, 2026, from [Link]
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Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). PubMed. Retrieved January 28, 2026, from [Link]
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Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
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New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2025). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). PubMed. Retrieved January 28, 2026, from [Link]
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Design, synthesis and structure activity relationship (SAR) studies of novel imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors. (2020). PubMed. Retrieved January 28, 2026, from [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
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Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview. (2022). YouTube. Retrieved January 28, 2026, from [Link]
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Synthesis and Identification of[1][5][7]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
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Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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A Comparative Guide to the Biological Activity of Brominated Pyridine Compounds for Researchers and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1][2] The introduction of a bromine atom onto the pyridine ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, electronic character, and metabolic stability, thereby influencing its biological activity. This guide provides an in-depth comparative analysis of the biological activities of brominated pyridine compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays.
Anticancer Activity: The Halogen Effect
Pyridine derivatives have been extensively investigated for their potential as anticancer agents, targeting a variety of mechanisms including kinase inhibition, disruption of tubulin polymerization, and interaction with androgen receptors.[3] The effect of halogenation, and specifically bromination, on the antiproliferative activity of pyridine compounds is a subject of considerable interest, though the outcomes can be highly dependent on the overall molecular structure.
Structure-Activity Relationship Insights
A comprehensive review of pyridine derivatives has suggested that the presence of halogen atoms can, in some cases, lead to a decrease in antiproliferative activity.[2] The analysis indicated that the inhibitory concentration 50 (IC50) values may increase with the size of the halogen atom, following the trend F < Cl < Br.[2] This suggests that for certain molecular scaffolds, the increased steric bulk of bromine compared to other halogens might hinder optimal binding to the biological target.
However, this is not a universally applicable rule, and the position of the bromine atom, along with the nature of other substituents on the pyridine ring, plays a crucial role in determining the anticancer potency. For instance, the compound 5-Bromo-2-methoxy-4-methyl-3-nitropyridine has been identified as a potential anticancer agent through its ability to bind to bromodomains, which are key regulators of gene expression.[4]
Comparative Anticancer Activity Data
The following table summarizes the IC50 values of selected brominated pyridine derivatives against various cancer cell lines, alongside non-brominated or other halogenated analogues for comparison where available from the literature. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound(s) & IC50 (µM) | Citation |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | 7.5 ± 0.1 | Pyridone analogue: 4.5 ± 0.3 | [5] |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | Doxorubicin: 1.93 | [3] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | Doxorubicin: 1.93 | [3] |
This table is illustrative and compiles data from different sources. For a direct comparison, compounds should ideally be tested in the same study under identical conditions.
Mechanism of Action: A Multifaceted Approach
Brominated pyridine derivatives can exert their anticancer effects through various mechanisms:
-
Kinase Inhibition: Many pyridine-based compounds act as inhibitors of protein kinases, which are crucial for cell signaling and proliferation.[3] The bromine atom can influence the binding affinity and selectivity of these inhibitors.
-
Apoptosis Induction: Some brominated pyridines have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the upregulation of pro-apoptotic proteins like p53 and JNK.[5]
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing and proliferating.[5]
Below is a simplified representation of a generic signaling pathway that can be targeted by brominated pyridine kinase inhibitors.
Caption: Generic signaling pathway targeted by brominated pyridine kinase inhibitors.
Antimicrobial Activity: A Broad Spectrum of Action
Pyridine derivatives are also known for their wide range of antimicrobial activities against bacteria and fungi.[6][7][8][9][10] The introduction of bromine can enhance the lipophilicity of the pyridine core, potentially facilitating its passage through microbial cell membranes.
Structure-Activity Relationship Insights
The antimicrobial efficacy of brominated pyridines is influenced by factors such as the position of the bromine atom and the presence of other functional groups. For instance, some studies have shown that isonicotinic acid hydrazides bearing a bromine substituent exhibit potent antimicrobial activity.[6] In the case of pyridinium salts, the overall hydrophobicity of the molecule, which can be modified by bromination, is a key determinant of its antibacterial action.[9]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected brominated pyridine derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference Compound(s) & MIC (µg/mL) | Citation |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine derivative | E. coli K12 | 0.027 | - | [11] |
| Pyridinium salt derivative 3d | Staphylococcus aureus | 4 | Other pyridinium salts: >4 µg/mL | [9] |
This table is for illustrative purposes. Direct comparisons require testing under identical conditions.
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanisms of brominated pyridines are not always fully elucidated but are thought to involve:
-
Membrane Disruption: The lipophilic nature of some brominated pyridines allows them to intercalate into and disrupt the integrity of microbial cell membranes.[9]
-
Enzyme Inhibition: These compounds can inhibit essential microbial enzymes, thereby blocking vital metabolic pathways.
-
Interaction with DNA: Some pyridine derivatives have been shown to interact with microbial DNA, interfering with replication and transcription.[12]
The following diagram illustrates the potential mechanisms of antimicrobial action.
Caption: Proposed antimicrobial mechanisms of brominated pyridine compounds.
Enzyme Inhibition: Targeting Specific Pathways
The pyridine ring is a common scaffold in the design of enzyme inhibitors due to its ability to form various non-covalent interactions with amino acid residues in the active site.[13] Bromination can further enhance these interactions or introduce new ones, leading to potent and selective enzyme inhibition.
Structure-Activity Relationship Insights
The position of the bromine atom is critical for optimal binding to the target enzyme. For example, in the development of kinase inhibitors, a bromine atom at a specific position can occupy a hydrophobic pocket in the ATP-binding site, thereby increasing the inhibitor's potency and selectivity. The electronic effect of bromine can also influence the pKa of the pyridine nitrogen, which can be important for forming key hydrogen bonds.
Comparative Enzyme Inhibition Data
The following table provides examples of inhibition constants (Ki) or IC50 values for brominated pyridine derivatives against specific enzymes.
| Compound | Target Enzyme | Ki or IC50 (nM) | Reference Compound(s) & Ki/IC50 (nM) | Citation |
| Pyrazolopyridine derivative 7b | PIM-1 Kinase | 18.9 | Staurosporine: 16.7 | [14] |
| Pyrazoline derivative with pyridine moiety | Carbonic Anhydrase I | 17.4 - 40.7 | - | [13] |
| Pyrazoline derivative with pyridine moiety | Carbonic Anhydrase II | 16.1 - 55.2 | - | [13] |
This table is for illustrative purposes. Direct comparisons require testing under identical conditions.
Mechanism of Enzyme Inhibition
Brominated pyridine inhibitors can act through different mechanisms:
-
Competitive Inhibition: The inhibitor competes with the natural substrate for binding to the active site of the enzyme.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.[15]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[15]
The following diagram illustrates the different modes of enzyme inhibition.
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- 15. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: A Comparative Analysis of Synthetic and Characterization Methodologies
For researchers and professionals in drug development, the rigorous validation of novel chemical entities is paramount. This guide provides an in-depth technical analysis for validating the experimental results for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol , a heterocyclic compound of interest in medicinal chemistry. We will explore plausible synthetic routes, outline detailed protocols for its synthesis and characterization, and present a framework for the interpretation of analytical data. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity.
Strategic Approaches to the Synthesis of the Target Compound
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be approached through several strategic pathways. While a direct, one-pot synthesis is not readily found in the literature, a logical and efficient approach involves a two-step process starting from a suitable precursor. We will also consider an alternative, albeit more complex, route for comparative purposes.
Proposed Primary Synthetic Route: Oxidation Followed by Reduction
The most direct and plausible route to our target compound involves the synthesis of the ketone intermediate, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one , followed by its selective reduction to the desired alcohol.
Caption: Proposed primary synthesis of the target alcohol.
This strategy is advantageous due to the potential for high chemoselectivity in the reduction step, targeting the ketone carbonyl without affecting the pyridine ring or the carbon-bromine bond. The manganese-catalyzed oxidation of a methylene group adjacent to a pyridine ring is a documented transformation for analogous structures, making this a scientifically sound starting point[1].
Alternative Synthetic Route: Cyclocondensation Approach
An alternative strategy involves the construction of the cyclopenta[b]pyridine core through a cyclocondensation reaction. This method, while more convergent, may require more extensive optimization to achieve the desired substitution pattern. A representative example from the literature for a similar core structure involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile[2]. Adapting this to our target would be a complex, multi-step process and is presented here as a comparative alternative.
Caption: A conceptual alternative synthetic strategy.
This route highlights the versatility of building heterocyclic systems from acyclic precursors. However, the introduction of the 3-bromo substituent and the 7-hydroxyl group would likely require additional, non-trivial synthetic steps.
Detailed Experimental Protocols
The following protocols are detailed, hypothetical procedures based on established chemical principles and reactions reported for similar molecules.
Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (Ketone Intermediate)
Rationale: This procedure adapts the manganese-catalyzed oxidation of a benzylic C-H bond adjacent to a pyridine ring. The use of a mild oxidant like tert-butyl hydroperoxide (t-BuOOH) is intended to prevent over-oxidation or degradation of the starting material.
Procedure:
-
To a solution of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or water, add Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.05 eq) as the catalyst[1].
-
To this mixture, add tert-butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (Target Alcohol)
Rationale: The reduction of the ketone to the alcohol is a standard transformation. Sodium borohydride (NaBH₄) is chosen as a mild and selective reducing agent that will not affect the pyridine ring or the carbon-bromine bond.
Procedure:
-
Dissolve the 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product.
Comprehensive Characterization and Data Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The following section outlines the expected data from key analytical techniques.
Spectroscopic Analysis
| Technique | Expected Observations | Rationale for Interpretation |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the proton on the carbon bearing the bromine, and multiplets for the aliphatic protons of the cyclopentane ring, including a characteristic signal for the proton attached to the hydroxyl-bearing carbon. A broad singlet for the hydroxyl proton. | The chemical shifts and coupling patterns will confirm the connectivity of the protons in the molecule. |
| ¹³C NMR | Signals corresponding to the carbons of the pyridine ring (with the carbon attached to bromine being downfield), and signals for the aliphatic carbons of the cyclopentane ring, including the carbon attached to the hydroxyl group. | The number and chemical shifts of the carbon signals will confirm the carbon skeleton of the molecule. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. C-H stretching vibrations for aromatic and aliphatic protons, and C=C and C=N stretching vibrations for the pyridine ring. A C-Br stretching vibration in the fingerprint region. | The presence of key functional groups, particularly the hydroxyl group, will be confirmed. |
| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns corresponding to the loss of water, and cleavage of the cyclopentane ring. | The molecular weight and isotopic pattern will confirm the elemental composition of the molecule. |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Hypothetical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Caption: A typical workflow for HPLC purity analysis.
Comparative Summary of Synthetic Routes
| Parameter | Primary Route (Oxidation-Reduction) | Alternative Route (Cyclocondensation) |
| Feasibility | High, based on known transformations of similar substrates. | Moderate to Low, requires significant adaptation of known procedures. |
| Number of Steps | Likely fewer steps from a readily available precursor. | Potentially more steps to introduce the required functionalities. |
| Potential Yield | Moderate to High, with optimization. | Likely lower, especially without dedicated optimization. |
| Purification | Standard chromatographic or recrystallization techniques. | May require more complex purification to remove by-products from the multi-component reaction. |
Conclusion
The validation of experimental results for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol requires a systematic approach encompassing logical synthetic design and rigorous analytical characterization. The proposed primary synthetic route via oxidation and subsequent reduction offers a plausible and efficient pathway to the target molecule. While actual experimental data for this specific compound is not widely available in the public domain, the principles and protocols outlined in this guide provide a robust framework for its synthesis, purification, and comprehensive characterization. By following these guidelines, researchers can confidently validate their experimental findings and ensure the quality and integrity of this valuable chemical intermediate.
References
-
Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24448–24463. [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
Sources
- 1. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
